molecular formula C12H9N5O3 B14653756 N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide CAS No. 53542-73-7

N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide

Cat. No.: B14653756
CAS No.: 53542-73-7
M. Wt: 271.23 g/mol
InChI Key: WSLCCURNMKPHRA-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide is a complex organic compound that features a tetrazole ring and a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of a benzopyran derivative with a tetrazole precursor under controlled conditions. The process often requires the use of organic solvents such as methylene dichloride and catalysts like zinc salts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization, are essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methylene dichloride, tetrahydrofuran.

    Catalysts: Zinc salts, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-tetrazol-5-yl)acetamide
  • 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide
  • Bis(1-methyl-1H-tetrazol-5-yl)diazene

Uniqueness

N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide stands out due to its unique combination of a tetrazole ring and a benzopyran structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

53542-73-7

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

N-(1-methyltetrazol-5-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C12H9N5O3/c1-17-12(14-15-16-17)13-11(19)10-6-8(18)7-4-2-3-5-9(7)20-10/h2-6H,1H3,(H,13,14,16,19)

InChI Key

WSLCCURNMKPHRA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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